Home > Products > Screening Compounds P27411 > 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone
1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone -

1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone

Catalog Number: EVT-13844691
CAS Number:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone is a heterocyclic organic compound with significant relevance in medicinal chemistry and pharmaceuticals. This compound features a pyrimidine ring substituted with two methyl groups and a pyrrolidinone moiety, which contributes to its unique properties and potential applications.

Source

The compound is synthesized through various chemical reactions involving pyrimidine derivatives and pyrrolidinones. Its synthesis and characterization have been explored in several studies, highlighting its pharmacological potential.

Classification

1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone can be classified as:

  • Heterocyclic Compound: Contains rings with at least one atom that is not carbon.
  • Pyrimidine Derivative: Features a six-membered ring containing nitrogen atoms.
  • Pyrrolidinone: A cyclic amide derived from pyrrolidine.
Synthesis Analysis

Methods

The synthesis of 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone typically involves multi-step reactions that may include:

  • Condensation Reactions: Combining pyrimidine derivatives with appropriate amines or amides.
  • Cyclization Processes: Forming the pyrrolidinone structure through the reaction of carbonyl compounds with amines.

Technical Details

For example, one method includes the use of 2-thiobarbituric acid and ammonium acetate in a one-pot reaction under ultrasonic irradiation, which has shown to yield high efficiency and purity for related compounds . The reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yields.

Molecular Structure Analysis

Structure

The molecular structure of 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone can be represented as follows:

  • Molecular Formula: C10H12N2O
  • Molecular Weight: Approximately 176.22 g/mol

The structure includes:

  • A pyrimidine ring (C4H4N2) with two methyl groups at positions 2 and 6.
  • A pyrrolidinone ring (C4H7NO) attached to the nitrogen of the pyrimidine.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity.

Chemical Reactions Analysis

Reactions

1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone participates in various chemical reactions:

  • Nucleophilic Substitution: The nitrogen atoms in the rings can act as nucleophiles in substitution reactions.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

Technical Details

For instance, reactions involving this compound can lead to the formation of more complex heterocycles or functionalized derivatives that may exhibit enhanced biological activity.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone often involves:

  • Interaction with Biological Targets: Binding to specific receptors or enzymes within biological systems.
  • Modulation of Biological Pathways: Influencing metabolic pathways that may lead to therapeutic effects.

Data

Research has indicated that similar compounds may exhibit antimicrobial or anti-inflammatory properties, suggesting potential applications in treating various diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline substance.
  • Melting Point: Specific melting points may vary based on purity but are generally reported in the range of 100–120 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.

Relevant data from sources like the NIST Chemistry WebBook provide further insights into thermochemical properties such as enthalpy of formation .

Applications

1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone has several scientific uses:

  • Pharmaceutical Development: Investigated for its potential as an antimicrobial agent or for other therapeutic applications.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic compounds.
Introduction to 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone in Medicinal Chemistry

The molecular hybrid 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone represents a strategically engineered scaffold merging two nitrogen-containing heterocycles with established pharmacological significance. This hybrid architecture exemplifies contemporary medicinal chemistry approaches aimed at enhancing target affinity, selectivity, and pharmacokinetic properties through rational structural integration. The 2-pyrrolidinone moiety contributes a semi-saturated, amide-containing heterocycle with inherent three-dimensionality, while the 2,6-dimethylpyrimidine component provides an electron-deficient aromatic system capable of diverse binding interactions. Such molecular hybrids continue to gain prominence in drug discovery due to their ability to simultaneously engage multiple biological targets or binding subpockets, potentially overcoming limitations associated with single-heterocycle pharmacophores [1] [5]. The deliberate incorporation of methyl substituents at the pyrimidine 2- and 6-positions represents a calculated structural modification to influence electronic distribution, steric occupancy, and overall physicochemical behavior, thereby fine-tuning biological activity [6].

Role of Pyrimidine-Pyrrolidinone Hybrids in Drug Discovery

Pyrimidine-pyrrolidinone hybrids constitute a privileged chemotype in modern drug design due to their multifaceted interaction capabilities with biological targets and favorable ADME profiles. The pyrrolidinone ring system offers significant advantages over fully aromatic counterparts:

  • Spatial Exploration & Conformational Dynamics: The non-planar, sp³-hybridized nature of the pyrrolidinone ring enables enhanced three-dimensional coverage of pharmacophore space. This characteristic, termed "pseudorotation," allows the scaffold to adopt multiple low-energy conformations, facilitating optimal interactions with structurally diverse binding sites [1]. The ring puckering flexibility permits substituents to orient in spatially distinct manners inaccessible to flat aromatic systems, potentially improving complementarity with target proteins.

  • Hydrogen Bonding & Polarity: The carbonyl group of the pyrrolidinone ring serves as a strong hydrogen bond acceptor, while the adjacent amide N-H (in the lactam tautomer) can function as a hydrogen bond donor. This dual functionality enhances water solubility and facilitates critical interactions with target biomolecules. The inherent polarity of the pyrrolidinone moiety contributes to improved aqueous solubility compared to purely aromatic systems, as evidenced by higher LogS values (predicted aqueous solubility) for pyrrolidinone-containing compounds versus their pyrrole counterparts (LogS = 0.809 vs. -0.542) [1].

  • Synergistic Target Engagement: The pyrimidine ring complements the pyrrolidinone by offering additional hydrogen bonding sites through its nitrogen atoms and providing a planar, electron-deficient surface suitable for π-π stacking interactions with aromatic amino acid residues. This combination has proven effective across therapeutic areas, as demonstrated by compounds like R428 (bemcentinib), a pyrrolo[2,3-d]pyrimidine acting as a potent and selective Axl kinase inhibitor (IC₅₀ = 14 nM) currently in phase II clinical trials [4]. Other notable examples include vonoprazan (acid suppressant) and tofacitinib (JAK inhibitor for autoimmune disorders), underscoring the therapeutic versatility of this hybrid system [5].

  • Bioisosteric Utility: Pyrimidine-pyrrolidinone hybrids often serve as effective bioisosteres for phenyl or other aromatic π-systems, modulating electronic properties, reducing metabolic susceptibility, and improving solubility without compromising target affinity. This replacement strategy has successfully generated novel antibacterial agents overcoming resistance in multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with MIC values reaching 0.5–1.0 μg/mL [6].

Table 1: Comparative Physicochemical Properties of Key Heterocyclic Components

Molecular DescriptorPyrrolidinone2,6-DimethylpyrimidinePyrrole
Total SASA (Ų)~258.8~220-240*236.3
FOSA (Hydrophobic SASA, Ų)~225.5~180-200*0
FISA (Hydrophilic SASA, Ų)~33.3~40-60*31.5
LogP~0.46~1.0-1.5*0.75
LogS0.809-0.8 to -1.2*-0.542
Dipole Moment (D)1.412.0-3.0*2.93
H-Bond Donors1.001.0
H-Bond Acceptors1.52.00.5
PSA (Ų)16.4630-40*13.96

SASA: Solvent Accessible Surface Area; FOSA: Hydrophobic component of SASA; FISA: Hydrophilic component of SASA; PSA: Polar Surface Area; *Estimated values based on analogous structures [1] [6] [8].

Structural and Functional Significance of the 2,6-Dimethylpyrimidine Moiety

The 2,6-dimethylpyrimidine component in 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone imparts critical electronic and steric properties that profoundly influence molecular recognition and bioavailability:

  • Electronic Modulation & Enhanced π-Stacking: Methyl substituents at the 2- and 6-positions exert significant electron-donating effects (+I effect), raising the electron density of the pyrimidine ring. This modification fine-tunes the π-stacking capability and alters hydrogen-bonding propensity compared to unsubstituted pyrimidine. The increased electron density can enhance interactions with electron-deficient aromatic residues (e.g., phenylalanine, tyrosine) in protein binding pockets through complementary π-π stacking. Additionally, dimethyl substitution elevates the pKₐ of the pyrimidine nitrogen atoms, strengthening their capacity to function as hydrogen bond acceptors [6] [8].

  • Steric Control of Binding Orientation: The methyl groups introduce defined steric constraints that restrict rotational freedom around the pivotal bond connecting the pyrimidine and pyrrolidinone rings. This conformational restriction can significantly impact binding mode and selectivity. In kinase inhibitors like BMS-777607 (a pyrimidine-based Axl/c-Met inhibitor, IC₅₀ = 1.1 nM), analogous 2,6-disubstitution patterns orient the molecule optimally within the ATP-binding cleft, facilitating critical hydrophobic contacts with gatekeeper residues [4]. The methyl groups may also block metabolic oxidation at these positions, potentially enhancing metabolic stability.

  • Hydrophobic Pocket Occupation: The methyl substituents create localized hydrophobic domains critical for engaging lipophilic subpockets in target proteins. In carbonic anhydrase IX (CA IX) inhibitors, hydrophobic substituents on heterocyclic sulfonamides improve selectivity for the tumor-associated isoform over off-target cytosolic isoforms like CA I and II. Benzenesulfonamides bearing pyrrolidinone moieties achieve Kd values of ~50 nM against CA IX by exploiting such hydrophobic interactions within the enzyme's active site [7].

  • Modulation of Physicochemical Properties: The methyl groups increase lipophilicity (LogP) compared to unsubstituted pyrimidine, improving membrane permeability while maintaining water solubility through the polar pyrimidine nitrogens and pyrrolidinone carbonyl. This balanced hydrophilicity-lipophilicity profile (LogP ~1.0-1.5, estimated) facilitates cellular uptake and oral bioavailability, as evidenced by pyrimidine-containing antifibrotic agents like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) which demonstrated favorable pharmacokinetics (Cₘₐₓ = 592 ± 62 μg/mL, t₁/₂ = 26.2 ± 0.9 h, oral bioavailability = 40.7%) in rat models [3] [6].

Pharmacological Relevance of Pyrrolidinone Derivatives in CNS and Antimicrobial Therapeutics

Pyrrolidinone derivatives exhibit broad pharmacological profiles, with significant applications in central nervous system (CNS) disorders and antimicrobial therapy, positioning 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone as a scaffold of substantial interest:

Central Nervous System (CNS) Applications

  • Neurotransmitter Receptor Modulation: The pyrrolidinone moiety is a key structural element in numerous CNS-active compounds due to its ability to mimic endogenous neurotransmitters and cross the blood-brain barrier (BBB). Its moderate LogP (~0.46), polar surface area (~16.5 Ų), and hydrogen-bonding capacity facilitate BBB penetration while maintaining solubility. Pyrrolidinone derivatives demonstrate activity across diverse CNS targets:
  • GABAergic Systems: Structural analogs interact with GABAₐ receptors, modulating chloride ion channels to exert anxiolytic or anticonvulsant effects.
  • Dopaminergic Pathways: Pyrrolidinone-containing compounds like BPI-9016M (dual Axl/c-Met inhibitor in phase I/II trials) influence neuronal survival and synaptic plasticity, relevant to Parkinson's disease and schizophrenia [4].
  • Ion Channel Regulation: Compounds like levetiracetam (a pyrrolidinone derivative) bind synaptic vesicle protein 2A (SV2A), reducing neurotransmitter release and neuronal hyperexcitability in epilepsy [5].
  • Kinase Inhibition in Neurodegeneration & Brain Cancers: Receptor tyrosine kinases (RTKs) like Axl and c-Met are implicated in neuroinflammation, glioblastoma progression, and neuropathic pain. Pyrrolidinone-containing inhibitors such as R428 (bemcentinib) and gilteritinib exhibit nanomolar potency against Axl (IC₅₀ = 14 nM), suppressing downstream PI3K/AKT and MAPK/ERK pathways. These compounds demonstrate efficacy in xenograft models of brain malignancies and neuroinflammatory conditions by inhibiting microglial activation and cytokine production [4] [5]. The 2,6-dimethylpyrimidinyl substitution in hybrid molecules enhances kinase selectivity by optimizing hydrophobic interactions within the hinge region of the kinase domain.

Table 2: Pharmacological Profile of Pyrrolidinone-Containing Compounds in CNS and Antimicrobial Therapeutics

Therapeutic AreaCompound/ScaffoldBiological Target/ActivityKey Findings/ActivityReference
CNS DisordersR428 (Bemcentinib)Axl Kinase InhibitionIC₅₀ = 14 nM; Phase II trials for AML; suppresses microglial activation [4]
BPI-9016MDual Axl/c-Met InhibitionPhase I/II trials for NSCLC/solid tumors; neuroprotective effects [4]
GilteritinibMulti-kinase (Axl, FLT3) InhibitorApproved for AML; crosses BBB; IC₅₀ (Axl) = 20-30 nM [4]
Pyrrolo[2,3-d]pyrimidine derivativesAxl/c-Met InhibitionCompound 13b: IC₅₀ (Axl) = 8.2 nM; suppressed BaF3/TEL-Axl xenografts [4]
AntimicrobialsLinezolid-Pyrimidine HybridsBacterial Ribosome (50S subunit)MIC = 0.5–1.0 μg/mL against M. tuberculosis H37Rv; overcomes resistance [6]
Isatin-Pyrimidine HybridsMycobacterium tuberculosis InhAMIC = 0.48 μg/mL (MDR-TB); IC₅₀ (InhA) = 0.6 μM [6]
Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidinesCOX-1/COX-2 InhibitionPotent anti-inflammatory/analgesic; low ulcerogenic potential [2]
Benzenesulfonamide-pyrrolidinonesCarbonic Anhydrase IX (CA IX)Kd ≈ 50 nM; selective inhibition of tumor-associated isoform [7]

Antimicrobial and Anti-Inflammatory Applications

  • Antibacterial/Antitubercular Agents: Hybrid structures incorporating pyrrolidinone and pyrimidine components demonstrate potent activity against resistant bacterial strains through novel mechanisms:
  • Mycobacterial Enoyl-ACP Reductase (InhA) Inhibition: Molecular hybridization strategies yield compounds like isatin–pyrimidine hybrids (e.g., compound 30) exhibiting MIC values of 0.48 μg/mL against multidrug-resistant M. tuberculosis (MDR-TB) and 3.9 μg/mL against extensively drug-resistant strains (XDR-TB). These hybrids inhibit InhA (IC₅₀ = 0.6 μM), a key enzyme in the mycobacterial fatty acid biosynthesis pathway, validated through co-crystallization studies [6].
  • Overcoming Ribosomal Resistance: Linezolid-pyrimidine conjugates (e.g., analogs of 33) circumvent resistance mechanisms in Gram-positive pathogens by modifying binding interactions with the 23S rRNA of the 50S ribosomal subunit. These hybrids maintain antibacterial efficacy while acquiring antibiofilm activity against urinary tract pathogens [6].
  • Anti-Inflammatory and Analgesic Compounds: Pyrimidine-pyrrolidinone hybrids target inflammatory cascades with improved safety profiles:
  • Cyclooxygenase (COX) Inhibition: Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivatives (e.g., compounds 12 and 16b) exhibit high anti-inflammatory and analgesic activities comparable to standard NSAIDs but with significantly reduced ulcerogenic potential. These compounds show balanced COX-1/COX-2 inhibition, mitigating gastrointestinal toxicity associated with non-selective COX inhibitors [2].
  • Cytokine/Chemokine Modulation: Pyrrolidinone-containing scaffolds suppress pro-inflammatory cytokine production (TNF-α, IL-6) and inhibit leukocyte migration in preclinical models of inflammation. The 2-pyrrolidinone moiety contributes to hydrogen bonding with key residues in COX-2 or cytokine receptors, enhancing selectivity [2] [5].
  • Antifibrotic Effects: Pyridine-pyrimidine hybrids like ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) inhibit collagen synthesis in hepatic stellate cells (HSC-T6) with IC₅₀ values of 45.81 μM. These compounds significantly reduce hydroxyproline content and collagen type I alpha 1 (COL1A1) protein expression, indicating therapeutic potential for liver fibrosis by targeting collagen prolyl-4-hydroxylases (CP4H) [3].

The strategic integration of the 2,6-dimethylpyrimidine and 2-pyrrolidinone rings in 1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone creates a versatile pharmacophore with demonstrated applicability across CNS, antimicrobial, and anti-inflammatory therapeutic domains. Its balanced physicochemical properties, capacity for multi-target engagement, and adaptability to structural optimization underscore its significance as a lead scaffold in contemporary drug discovery efforts.

Properties

Product Name

1-(2,6-Dimethyl-4-pyrimidinyl)-2-pyrrolidinone

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)pyrrolidin-2-one

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C10H13N3O/c1-7-6-9(12-8(2)11-7)13-5-3-4-10(13)14/h6H,3-5H2,1-2H3

InChI Key

ULJRABZNZIJFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.